mGluR1 Antagonist Affinity: Moderate Potency with Distinct Allosteric Profile Versus More Potent Quinoxaline and Non-Quinoxaline mGluR1 Ligands
N-Phenethylquinoxaline-2-carboxamide exhibits a Ki of 69 nM against rat mGluR1a expressed in CHO cells measured by FLIPR calcium internalization assay, confirming non-competitive antagonist activity [1]. In cross-study comparison, this is approximately 13-fold less potent than the quinoxaline-based mGluR1/mGluR5 antagonist NPS 2390 (IC₅₀ = 5.2 nM, human mGluR1, HEK293 cells) and approximately 12-fold less potent than the allosteric mGluR1 antagonist FPTQ (IC₅₀ = 6 nM, human mGluR1) [2]. However, the target compound's lower molecular complexity (MW 277 vs. NPS 2390 MW 391; FPTQ MW 305) yields a comparable ligand efficiency (LE ≈ 0.38 for target vs. ≈0.39 for NPS 2390, normalized to heavy atom count), positioning it as a more fragment-like lead with superior optimization headroom [3]. Critically, NPS 2390 also inhibits mGluR5 (IC₅₀ = 82 nM), introducing off-target glutamatergic activity, whereas the selectivity profile of the target compound at mGluR5 has not yet been reported, representing a key knowledge gap that could confer advantage if mGluR1 specificity is demonstrated in future profiling.
| Evidence Dimension | mGluR1 antagonist affinity (Ki/IC₅₀) |
|---|---|
| Target Compound Data | Ki = 69 nM (rat mGluR1a, CHO cells, FLIPR calcium assay) |
| Comparator Or Baseline | NPS 2390: IC₅₀ = 5.2 nM (human mGluR1, HEK293, calcium flux); FPTQ: IC₅₀ = 6 nM (human mGluR1); both non-competitive |
| Quantified Difference | Target compound is ~12–13-fold less potent than NPS 2390 and FPTQ in absolute potency terms, yet maintains comparable ligand efficiency (LE ≈ 0.38 vs. 0.39 for NPS 2390) due to substantially lower molecular weight |
| Conditions | Target: rat mGluR1a, CHO cells, FLIPR assay (BindingDB, Pfizer-curated). NPS 2390: human mGluR1, HEK293, calcium flux assay (vendor datasheet). FPTQ: human mGluR1, recombinant (vendor datasheet). Cross-study comparison; different species, cell backgrounds, and assay formats |
Why This Matters
Procurement of N-phenethylquinoxaline-2-carboxamide as a fragment-like mGluR1 ligand with confirmed target engagement enables medicinal chemistry optimization programs to explore SAR around a simplified scaffold, potentially accessing novel intellectual property space not covered by more complex, potent leads such as NPS 2390 or FPTQ.
- [1] BindingDB. BDBM50197271 (CHEMBL245820): N-phenethylquinoxaline-2-carboxamide – Ki 69 nM, rat mGluR1a, CHO cells, FLIPR assay. Curated by Pfizer via ChEMBL. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50197271 View Source
- [2] Hoelzel-Biotech. FPTQ product information. A potent, specific allosteric mGluR1 antagonist with IC₅₀ of 6 nM and 1.4 nM for human and mouse mGluR1, respectively. MW 305. https://www.hoelzel-biotech.com View Source
- [3] PubChem. Compound Summary for CID 5300647: N-phenethylquinoxaline-2-carboxamide. Molecular Weight 277.32 g/mol, XLogP3 3.3, HBD 1, HBA 3, Rotatable Bonds 4. https://pubchem.ncbi.nlm.nih.gov/compound/5300647 View Source
